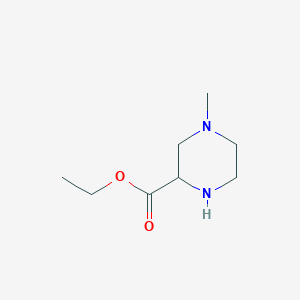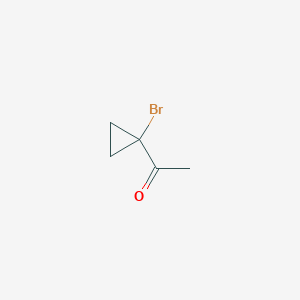
3-Acétylbenzènesulfonamide
Vue d'ensemble
Description
3-Acetylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO3S. It is known for its unique properties and is widely used in various fields of research and industry. This compound is particularly noted for its ability to control the growth of microorganisms, making it highly useful in various applications.
Applications De Recherche Scientifique
3-Acetylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mécanisme D'action
Target of Action
The primary target of 3-Acetylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
3-Acetylbenzenesulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, the compound prevents the synthesis of DNA in the bacteria, thereby inhibiting their growth .
Biochemical Pathways
The inhibition of CA IX by 3-Acetylbenzenesulfonamide affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells, leading to a significant modification in pH . By inhibiting CA IX, the compound can disrupt this pathway and potentially inhibit tumor growth .
Pharmacokinetics
Sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
The result of 3-Acetylbenzenesulfonamide’s action is the inhibition of cell proliferation, particularly in tumor cells . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
Action Environment
It is known that the efficacy and stability of sulfonamides can be affected by factors such as ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-Acetylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX . Carbonic anhydrase IX is an enzyme that is overexpressed in many solid tumors and is involved in regulating pH levels within cells . By inhibiting this enzyme, 3-Acetylbenzenesulfonamide can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . This compound interacts with the active site of carbonic anhydrase IX, forming a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Cellular Effects
3-Acetylbenzenesulfonamide has been shown to have significant effects on various types of cells, particularly cancer cells . In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, 3-Acetylbenzenesulfonamide demonstrated potent anti-proliferative activity . It induces apoptosis in these cells by disrupting the pH balance and inhibiting key enzymes involved in cell survival . Additionally, 3-Acetylbenzenesulfonamide affects cell signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Acetylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase IX . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . As a result, the intracellular pH of cancer cells is disrupted, leading to apoptosis and reduced cell proliferation . Additionally, 3-Acetylbenzenesulfonamide has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetylbenzenesulfonamide have been observed to change over time . The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 3-Acetylbenzenesulfonamide can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . The stability and efficacy of the compound may decrease with prolonged storage .
Dosage Effects in Animal Models
In animal models, the effects of 3-Acetylbenzenesulfonamide vary with different dosages . At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, 3-Acetylbenzenesulfonamide can exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dosage further does not enhance its anti-cancer effects .
Metabolic Pathways
3-Acetylbenzenesulfonamide is involved in several metabolic pathways, particularly those related to carbonic anhydrase inhibition . The compound interacts with enzymes such as carbonic anhydrase IX, disrupting the conversion of carbon dioxide to bicarbonate and protons . This disruption affects metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 3-Acetylbenzenesulfonamide is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 3-Acetylbenzenesulfonamide can accumulate in specific compartments, where it exerts its inhibitory effects on enzymes such as carbonic anhydrase IX .
Subcellular Localization
The subcellular localization of 3-Acetylbenzenesulfonamide is crucial for its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing 3-Acetylbenzenesulfonamide to these compartments, ensuring its effective inhibition of carbonic anhydrase IX and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylbenzenesulfonamide typically involves the acetylation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 3-Acetylbenzenesulfonamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound, lacking the acetyl group.
4-Acetylbenzenesulfonamide: Similar structure but with the acetyl group at a different position.
N-Acetylbenzenesulfonamide: Another derivative with the acetyl group attached to the nitrogen atom.
Uniqueness
3-Acetylbenzenesulfonamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective enzyme inhibition is required .
Propriétés
IUPAC Name |
3-acetylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZNHLVBJWGUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504576 | |
| Record name | 3-Acetylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-88-4 | |
| Record name | 3-Acetylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
